molecular formula C13H25NO4 B15286268 (4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid

(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid

Cat. No.: B15286268
M. Wt: 259.34 g/mol
InChI Key: ILHMTULQPDRVLS-UHFFFAOYSA-N
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Description

(4R)-4-{[(tert-Butoxy)carbonyl]amino}-6-methylheptanoic acid (CAS 146453-32-9) is a chiral building block with the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.34 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on its amino moiety and a stereogenic center at the 4th carbon (R-configuration). This compound is widely used in peptide synthesis and enantioselective organic reactions due to its stability under basic conditions and ease of deprotection under mild acidic conditions .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

ILHMTULQPDRVLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Boc-amino)-6-methylheptanoic acid typically involves the protection of the amino group with a Boc group. The precursor, 4-amino-6-methylheptanoic acid, undergoes a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of ®-4-(Boc-amino)-6-methylheptanoic acid follows similar principles but on a larger scale. The process involves the use of continuous flow reactors and solid-phase synthesis techniques to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the deprotection of the Boc group under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

®-4-(Boc-amino)-6-methylheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in dioxane.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

®-4-(Boc-amino)-6-methylheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(Boc-amino)-6-methylheptanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Key Properties :

  • Storage : Stable when sealed at room temperature.
  • Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include using protective gloves and eye protection .

Structural and Functional Group Variations

Compound A : (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid (CAS 269078-75-3)
  • Molecular Formula: C₂₃H₂₇NO₄
  • Molecular Weight : 381.5 g/mol
  • Key Differences :
    • Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
    • Higher lipophilicity (XLogP3 = 4.7 ) due to the bulky Fmoc group .
    • Applications : Preferred in solid-phase peptide synthesis (SPPS) for its base-labile deprotection, contrasting with Boc’s acid-labile cleavage .
Compound B : 4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid (CAS 197085-80-6)
  • Molecular Formula : C₁₂H₁₆N₂O₄
  • Molecular Weight : 252.27 g/mol
  • Key Differences: Contains a pyridine ring (nicotinic acid backbone) instead of an aliphatic heptanoic acid chain. The aromatic system enhances rigidity and electronic conjugation, making it suitable for heterocyclic drug intermediates (e.g., kinase inhibitors) .
Compound C : 3-(1,1,2,2-Tetrafluoroethyl)benzoic acid
  • Molecular Formula : C₉H₆F₄O₂
  • Key Differences :
    • Features a fluorinated alkyl group on a benzoic acid scaffold.
    • Fluorination increases metabolic stability and electronegativity, contrasting with the Boc group’s role in amine protection .

Physicochemical and Application Comparison

Property Target Compound Compound A (Fmoc) Compound B (Nicotinic Acid) Compound C (Fluorinated)
Molecular Weight 259.34 g/mol 381.5 g/mol 252.27 g/mol 222.14 g/mol
Protecting Group Boc (acid-labile) Fmoc (base-labile) Boc N/A
XLogP3 Est. 2.5–3.0 4.7 Est. 1.8–2.2 Est. 2.8–3.3
Backbone Structure Aliphatic heptanoic acid Aliphatic heptanoic acid Aromatic pyridine Aromatic benzoic acid
Primary Applications Peptide synthesis, chiral drugs SPPS, combinatorial chemistry Heterocyclic drug design Fluorinated pharmaceuticals

Key Research Findings

Boc vs. Fmoc in Synthesis :

  • Boc-protected compounds (like the target) are stable under basic conditions, making them ideal for stepwise peptide elongation. Fmoc derivatives (Compound A) require piperidine for deprotection, limiting compatibility with base-sensitive substrates .
  • The Boc group’s smaller size improves solubility in organic solvents compared to Fmoc .

Impact of Backbone Rigidity :

  • Compound B’s pyridine ring enhances π-π stacking in drug-receptor interactions, whereas the target compound’s aliphatic chain offers conformational flexibility for targeting hydrophobic pockets .

Fluorination Effects :

  • Compound C’s tetrafluoroethyl group increases metabolic stability and bioavailability, a trait absent in the target compound .

Biological Activity

(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid, commonly referred to as Boc-6-methylheptanoic acid, is a chiral amino acid derivative with significant implications in organic synthesis and biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.

PropertyValue
Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
IUPAC Name 6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
CAS Number 146453-32-9
Melting Point 110-111 °C

The compound features a tert-butyloxycarbonyl (Boc) protecting group that plays a crucial role in its reactivity and applications in peptide synthesis.

The synthesis of this compound typically involves the protection of the amino group with the Boc group through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate. The reaction is catalyzed by bases such as triethylamine to ensure completion without side reactions .

The mechanism of action involves the stabilization of the amino group by the Boc protecting group, allowing for selective reactions during peptide synthesis. Upon deprotection, the free amino group can interact with various biological targets, including enzymes and receptors, thus influencing biological pathways.

Antimicrobial Potentiation

Recent studies have demonstrated that derivatives of Boc-protected amino acids can enhance the activity of antibiotics. For instance, compounds structurally related to this compound have been shown to potentiate the effects of antibiotics like clarithromycin against E. coli by improving membrane permeability and inhibiting efflux pumps .

Table 1 summarizes the comparative potency of various derivatives in enhancing antibiotic activity:

Compound IDMIC Reduction (fold)Mechanism of Action
7512Membrane permeabilization
22128Efflux pump inhibition
1232Combined effects

Role in Peptide Synthesis

This compound serves as a building block in peptide synthesis due to its chiral nature and ability to form stable amide bonds. This property is particularly valuable in developing enzyme inhibitors and receptor modulators, which are crucial in drug discovery .

Case Studies

  • Antibiotic Enhancement : A study investigated the effect of Boc-protected amino acids on clarithromycin's efficacy against resistant strains of E. coli. The results indicated that derivatives similar to this compound significantly lowered the minimum inhibitory concentration (MIC), showcasing their potential as antibiotic adjuvants .
  • Peptide Therapeutics : Research has also focused on using this compound in synthesizing peptides that mimic natural hormones. These peptides exhibit enhanced bioactivity due to their structural similarity to endogenous compounds, demonstrating the importance of Boc protection for maintaining stability during synthesis .

Q & A

Q. What are the optimal synthetic routes for (4R)-4-{[(tert-butoxycarbonyl)amino]-6-methylheptanoic acid?

The synthesis typically involves Boc-protection of the amino group using di-tert-butyl dicarbonate in the presence of triethylamine, carried out in dichloromethane at room temperature . Key steps include:

  • Amino Protection : Reacting the precursor amino acid with di-tert-butyl dicarbonate under inert conditions.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.
  • Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of Boc reagent) and reaction time (4–6 hours).

Q. How does the Boc group influence the compound’s reactivity in peptide synthesis?

The tert-butoxycarbonyl (Boc) group protects the amine during coupling reactions, preventing undesired side reactions like oxidation or nucleophilic attacks. Its stability under basic conditions and labile nature under acidic conditions (e.g., TFA cleavage) make it suitable for stepwise peptide elongation .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups) .
  • Chiral HPLC : To verify enantiomeric purity using columns like Chiralpak IA/IB and hexane/isopropanol mobile phases.
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (theoretical: 259.34 g/mol) .

Q. How does the methylheptanoic acid backbone affect solubility in organic/aqueous systems?

The extended carbon chain enhances lipophilicity, reducing aqueous solubility. Solubility can be improved via:

  • Polar aprotic solvents (e.g., DMF, DMSO).
  • Acidic aqueous buffers (pH < 3) due to protonation of the carboxylic acid group .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in enantiomeric excess (ee) often arise from racemization during Boc deprotection. Mitigation approaches include:

  • Low-Temperature Deprotection : Using TFA at 0°C to minimize racemization.
  • Chiral Auxiliaries : Incorporating Evans’ oxazolidinones to stabilize intermediates .

Q. How can computational methods predict the compound’s behavior in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Conformational Stability : Optimized 3D structures reveal intramolecular H-bonding between the Boc group and carboxylic acid.
  • Solvation Effects : COSMO-RS simulations predict logP values for bioavailability assessments .

Q. What experimental designs assess the Boc group’s stability under varying conditions?

A split-plot factorial design can evaluate:

  • pH Stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC.
  • Thermal Stability : Accelerated aging studies at 40–60°C to simulate long-term storage .

Q. How does the compound interact with enzyme active sites in structure-activity studies?

Molecular docking (e.g., AutoDock Vina) identifies binding motifs:

  • The carboxylic acid group often coordinates with catalytic residues (e.g., serine proteases).
  • The Boc group sterically hinders interactions in hydrophobic pockets, reducing affinity in some targets .

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